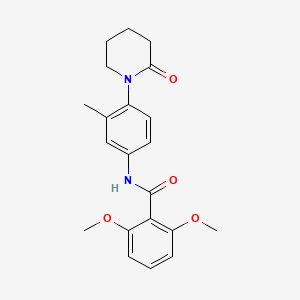
2,6-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as DMOMPPB and belongs to the class of benzamide derivatives. DMOMPPB has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Anticancer Properties
Derivatives of this compound are known to exhibit potent anticancer properties . They can be used as NF-κB inhibitors, which could be useful in anticancer drug research .
Antibacterial Properties
These types of derivatives are also known for their antibacterial properties . They can be used to develop new antibacterial drugs .
Antifungal Properties
The compound and its derivatives have shown antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Anti-inflammatory Properties
These compounds have shown anti-inflammatory properties . They might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .
Immunological Modulator
The compound and its derivatives are known to exhibit immunological modulator properties . This makes them potential candidates for the treatment of metabolic and immunological diseases .
Antioxidant Activity
Some synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . This suggests potential applications in the development of antioxidant drugs .
Antibacterial Activity
The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria . This suggests potential applications in the development of new antibacterial drugs .
Mécanisme D'action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with similar structures form active esters that can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile . This suggests that 2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a broad range of biological activities , suggesting that this compound might have diverse molecular and cellular effects.
Action Environment
It’s known that reactions involving similar compounds can proceed under atmospheric conditions without drying of the solvent , suggesting that environmental conditions might play a role in the action of this compound.
Propriétés
IUPAC Name |
2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-13-15(10-11-16(14)23-12-5-4-9-19(23)24)22-21(25)20-17(26-2)7-6-8-18(20)27-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAXUBAGUXPJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)
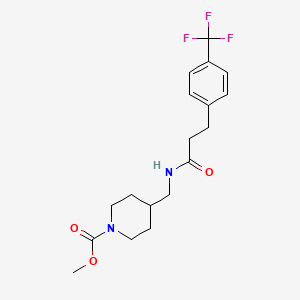

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)


![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)

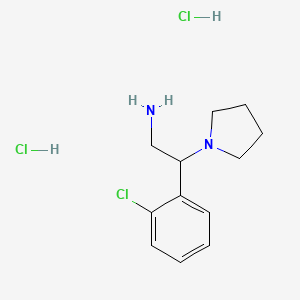
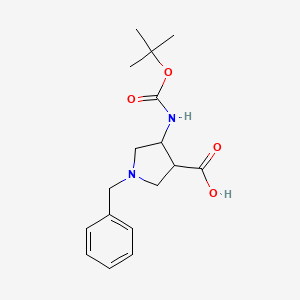
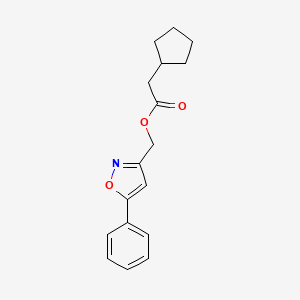
![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2837932.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide](/img/structure/B2837939.png)